N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(2-methoxyethoxy)isonicotinamide
Description
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-2-(2-methoxyethoxy)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3/c1-12-10-13(2)20(19-12)7-6-18-16(21)14-4-5-17-15(11-14)23-9-8-22-3/h4-5,10-11H,6-9H2,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMOZHXIMBOGNFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2=CC(=NC=C2)OCCOC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(2-methoxyethoxy)isonicotinamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.
Alkylation: The pyrazole ring is then alkylated with an appropriate alkyl halide to introduce the 3,5-dimethyl groups.
Coupling with isonicotinic acid: The alkylated pyrazole is then coupled with isonicotinic acid or its derivatives using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(2-methoxyethoxy)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving pyrazole derivatives.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(2-methoxyethoxy)isonicotinamide would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A simpler pyrazole derivative with similar structural features.
Isonicotinamide: The parent compound of the isonicotinamide moiety.
2-Methoxyethanol: The parent compound of the 2-methoxyethoxy group.
Uniqueness
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(2-methoxyethoxy)isonicotinamide is unique due to the combination of its pyrazole and isonicotinamide moieties, which may confer distinct biological activities and chemical properties compared to its individual components or simpler analogs.
Biological Activity
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(2-methoxyethoxy)isonicotinamide is a compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula for this compound is C16H22N4O3. The compound features a pyrazole ring, an isonicotinamide moiety, and an ethoxy group that contribute to its biological activity.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer effects. For instance, derivatives containing the pyrazole moiety have demonstrated cytotoxicity against various cancer cell lines. In particular, compounds with similar structures have shown IC50 values ranging from 0.12 to 15.63 µM against MCF-7 (breast cancer), A549 (lung cancer), and A375 (melanoma) cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 0.12 |
| Compound B | A549 | 15.63 |
| Compound C | A375 | 2.78 |
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key enzymes in cancer metabolism or the induction of apoptosis in cancer cells. Research indicates that similar compounds can disrupt DNA replication and promote cell cycle arrest at the G0-G1 phase .
Antimicrobial Effects
Compounds with pyrazole structures have also been investigated for their antimicrobial properties. Studies suggest that modifications to the pyrazole ring can enhance activity against various bacterial strains, potentially through interference with bacterial cell wall synthesis or function .
Anti-inflammatory Activity
Furthermore, the anti-inflammatory potential of this compound has been explored. Compounds similar to this compound have shown promise in reducing inflammation markers in vitro, indicating a possible therapeutic role in inflammatory diseases.
Study 1: Anticancer Efficacy
In a recent study assessing the anticancer efficacy of pyrazole derivatives, researchers found that a derivative closely related to this compound exhibited an IC50 value of 8 µM against MCF-7 cells. This study highlighted the importance of structural modifications in enhancing biological activity .
Study 2: Antimicrobial Testing
Another study evaluated the antimicrobial activity of various pyrazole derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives exhibited significant inhibition zones, suggesting their potential as antimicrobial agents.
Q & A
Q. Advanced
- Assay standardization : Control variables like cell line selection, incubation time, and solvent effects .
- Structural analogs : Synthesize derivatives to isolate functional group contributions to activity .
- Computational modeling : Molecular docking identifies binding site discrepancies between studies .
How does the electronic configuration of the pyrazole and isonicotinamide moieties influence the compound's reactivity in nucleophilic substitution reactions?
Advanced
The pyrazole’s electron-rich N-atoms facilitate coordination with electrophiles, while the isonicotinamide’s carbonyl group acts as an electron-withdrawing group, polarizing adjacent bonds for nucleophilic attack . X-ray data reveal planar geometries that stabilize transition states during substitution .
What purification techniques are most effective for isolating the target compound from complex reaction mixtures?
Q. Basic
- Recrystallization : Ethanol/water mixtures yield high-purity crystals .
- Column chromatography : Silica gel with ethyl acetate/hexane gradients separates polar byproducts .
What theoretical frameworks or computational models can predict the binding affinity of this compound with biological targets such as enzymes or receptors?
Q. Advanced
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding poses and affinity scores .
- QSAR models : Correlate substituent electronic parameters (e.g., Hammett constants) with activity data .
How do structural modifications at the 2-methoxyethoxy group impact the compound's pharmacokinetic properties?
Q. Advanced
- Solubility : Replacing methoxy with hydroxyl groups increases hydrophilicity but may reduce metabolic stability .
- Metabolism : Bulkier substituents (e.g., ethoxyethoxy) slow hepatic clearance by sterically shielding esterase cleavage sites .
What are the key functional groups in the compound, and how do they contribute to its chemical stability under varying pH conditions?
Q. Basic
- Pyrazole ring : Stable under acidic conditions due to aromaticity .
- Amide bond : Susceptible to hydrolysis at extreme pH; stability enhanced by electron-donating substituents .
- Ether linkage : Resists oxidation but may undergo cleavage under strong acidic/basic conditions .
What experimental approaches are used to validate the mechanism of action of this compound in enzyme inhibition assays?
Q. Advanced
- Kinetic studies : Measure values to distinguish competitive vs. non-competitive inhibition .
- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics .
- Mutagenesis assays : Identify critical residues in enzyme active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
